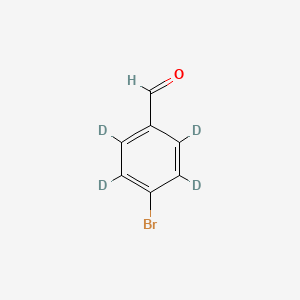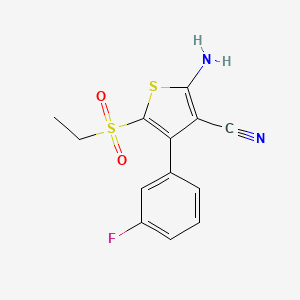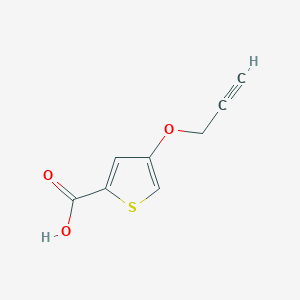
4-Bromobenz-2,3,5,6-d4-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenz-2,3,5,6-d4-aldehyde is a deuterium-labeled aromatic aldehyde. It is an isotope analogue of 4-Bromobenzaldehyde, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenz-2,3,5,6-d4-aldehyde typically involves the bromination of deuterated benzaldehyde. One common method is the selective oxidation of 4-Bromobenzyl alcohol using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobenz-2,3,5,6-d4-aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to 4-Bromobenzoic acid.
Reduction: Formation of 4-Bromobenzyl alcohol.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange using lithium halides in polar solvents.
Major Products:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Various halogenated benzaldehydes.
Applications De Recherche Scientifique
4-Bromobenz-2,3,5,6-d4-aldehyde is widely used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Bromobenz-2,3,5,6-d4-aldehyde involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic compounds. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of the labeled atoms within biological systems.
Comparaison Avec Des Composés Similaires
4-Bromobenz-2,3,5,6-d4-aldehyde is unique due to its deuterium labeling, which distinguishes it from other bromobenzaldehydes. Similar compounds include:
4-Bromobenzaldehyde: The non-deuterated analogue.
4-Nitrobenzaldehyde-2,3,5,6-d4: Another deuterium-labeled aromatic aldehyde.
4-Hydroxybenzaldehyde-2,3,5,6-d4: A deuterium-labeled aldehyde with a hydroxyl group.
These compounds share similar chemical properties but differ in their specific functional groups and isotopic labeling, which influence their reactivity and applications .
Propriétés
Formule moléculaire |
C7H5BrO |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
4-bromo-2,3,5,6-tetradeuteriobenzaldehyde |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |
Clé InChI |
ZRYZBQLXDKPBDU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Br)[2H] |
SMILES canonique |
C1=CC(=CC=C1C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)




![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)





